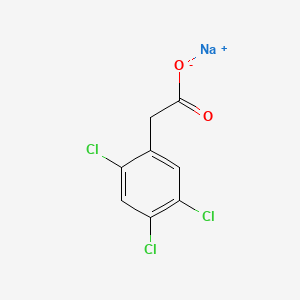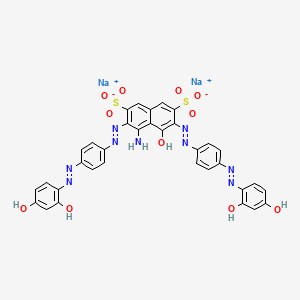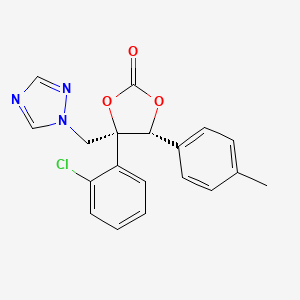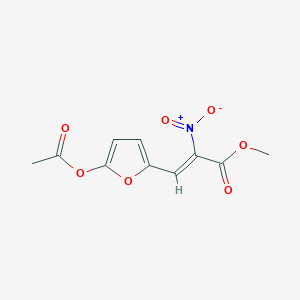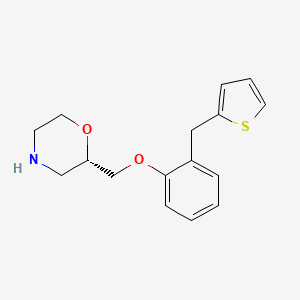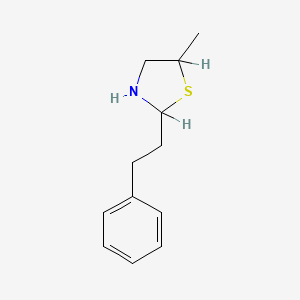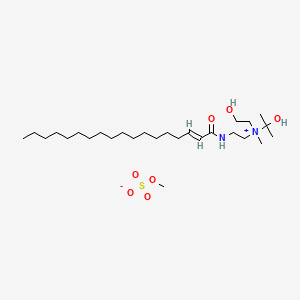
(2-Hydroxyethyl)(1-hydroxy-1-methylethyl)methyl(2-((1-oxooctadecenyl)amino)ethyl)ammonium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)(1-hydroxy-1-methylethyl)methyl(2-((1-oxooctadecenyl)amino)ethyl)ammonium methyl sulphate is a complex organic compound with a diverse range of applications in various fields. This compound is known for its unique chemical structure, which includes both hydrophilic and hydrophobic components, making it useful in a variety of industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)methyl(2-((1-oxooctadecenyl)amino)ethyl)ammonium methyl sulphate typically involves a multi-step process. The initial step often includes the reaction of 2-hydroxyethylamine with 1-hydroxy-1-methylethyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with methyl(2-((1-oxooctadecenyl)amino)ethyl)ammonium chloride in the presence of a suitable solvent and catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound generally follows the same synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxyethyl)(1-hydroxy-1-methylethyl)methyl(2-((1-oxooctadecenyl)amino)ethyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a surfactant due to its amphiphilic nature. It helps in the formation of micelles and can be used in various chemical reactions to enhance solubility and reaction rates.
Biology
In biological research, (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)methyl(2-((1-oxooctadecenyl)amino)ethyl)ammonium methyl sulphate is used in cell lysis and protein extraction protocols. Its ability to disrupt cell membranes makes it valuable in the isolation of cellular components.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its amphiphilic nature allows it to form stable complexes with various drugs, enhancing their solubility and bioavailability.
Industry
Industrially, this compound is used in the formulation of detergents and cleaning agents. Its surfactant properties make it effective in removing oils and greases from surfaces.
Mécanisme D'action
The mechanism of action of (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)methyl(2-((1-oxooctadecenyl)amino)ethyl)ammonium methyl sulphate involves its interaction with lipid membranes. The hydrophobic tail inserts into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This property is particularly useful in biological applications where cell disruption is required.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Hydroxyethyl)dimethyl(2-((1-oxooctadecenyl)amino)ethyl)ammonium chloride
- (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)methyl(2-((1-oxooctadecenyl)amino)ethyl)ammonium chloride
Uniqueness
Compared to similar compounds, (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)methyl(2-((1-oxooctadecenyl)amino)ethyl)ammonium methyl sulphate has a unique combination of hydrophilic and hydrophobic properties, making it more versatile in various applications. Its ability to form stable micelles and interact with lipid membranes sets it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
97259-60-4 |
|---|---|
Formule moléculaire |
C27H56N2O7S |
Poids moléculaire |
552.8 g/mol |
Nom IUPAC |
2-hydroxyethyl-(2-hydroxypropan-2-yl)-methyl-[2-[[(E)-octadec-2-enoyl]amino]ethyl]azanium;methyl sulfate |
InChI |
InChI=1S/C26H52N2O3.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(30)27-21-22-28(4,23-24-29)26(2,3)31;1-5-6(2,3)4/h19-20,29,31H,5-18,21-24H2,1-4H3;1H3,(H,2,3,4)/b20-19+; |
Clé InChI |
TZFLYWNGPWFCRN-RZLHGTIFSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C/C(=O)NCC[N+](C)(CCO)C(C)(C)O.COS(=O)(=O)[O-] |
SMILES canonique |
CCCCCCCCCCCCCCCC=CC(=O)NCC[N+](C)(CCO)C(C)(C)O.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


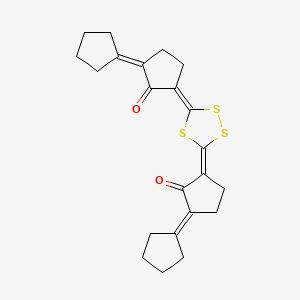
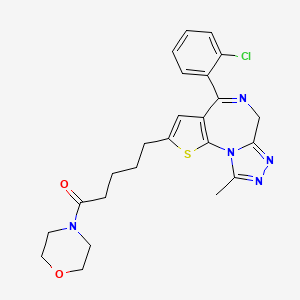


![methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate](/img/structure/B12713631.png)
![3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12713640.png)
